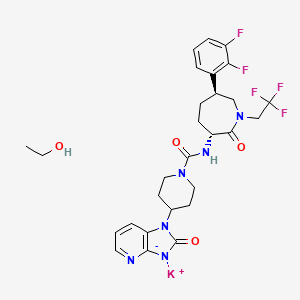
Telcagepant K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Telcagepant potassium is a compound that has been investigated for the treatment of migraines. It is an antagonist of the receptor for calcitonin gene-related peptide (CGRP), a primary neuropeptide involved in the pathophysiology of migraine . CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of migraine pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Telcagepant potassium is synthesized by coupling two heterocyclic components. The synthesis involves the reaction of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamoyl piperidine with 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl .
Industrial Production Methods: The industrial production of telcagepant potassium involves solid dosage pharmaceutical formulations. The active ingredient is combined with arginine and a pharmaceutically acceptable surfactant to create an amorphous form of the potassium salt .
Chemical Reactions Analysis
Types of Reactions: Telcagepant potassium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of telcagepant potassium, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying CGRP receptor antagonists.
Biology: Investigated for its role in modulating neuropeptide activity.
Medicine: Explored as a treatment for migraines due to its ability to block CGRP receptors.
Industry: Utilized in the development of solid dosage pharmaceutical formulations.
Mechanism of Action
Comparison with Similar Compounds
Rimegepant: Another CGRP receptor antagonist used for migraine treatment.
Atogepant: Used for the preventive treatment of chronic migraines.
Zolmitriptan: A serotonin receptor agonist used for acute migraine treatment.
Uniqueness: Telcagepant potassium is unique in its specific antagonistic action on CGRP receptors, which makes it a promising candidate for migraine treatment without the vasoconstrictive effects associated with other migraine medications .
Properties
CAS No. |
953077-35-5 |
|---|---|
Molecular Formula |
C28H32F5KN6O4 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
potassium;N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxoimidazo[4,5-b]pyridin-3-id-1-yl)piperidine-1-carboxamide;ethanol |
InChI |
InChI=1S/C26H27F5N6O3.C2H6O.K/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40;1-2-3;/h1-5,10,15-16,19H,6-9,11-14H2,(H2,32,33,34,39,40);3H,2H2,1H3;/q;;+1/p-1/t15-,19-;;/m1../s1 |
InChI Key |
VESUVMGLUABQCA-LEVQAPRMSA-M |
Isomeric SMILES |
CCO.C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C([N-]C4=O)N=CC=C5.[K+] |
Canonical SMILES |
CCO.C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C([N-]C4=O)N=CC=C5.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


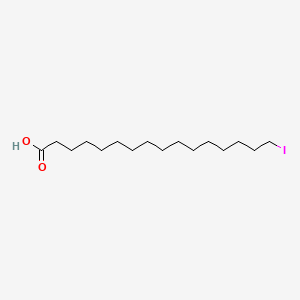
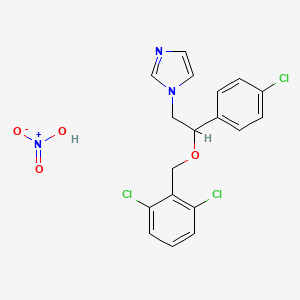

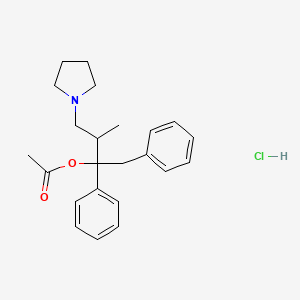
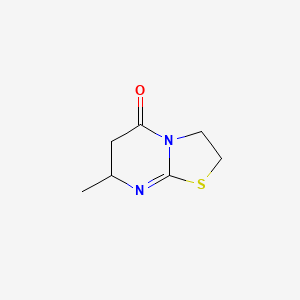
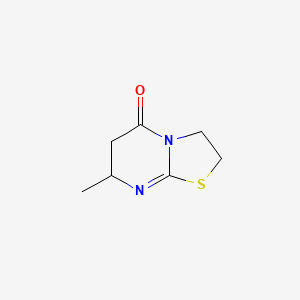
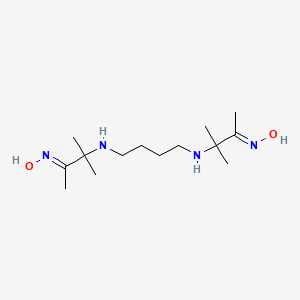
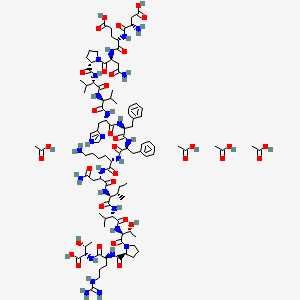
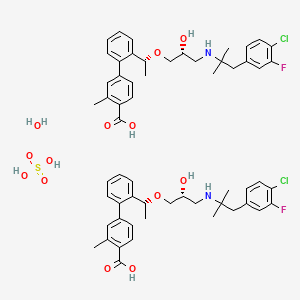

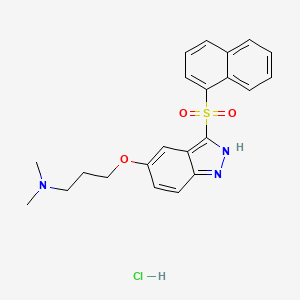
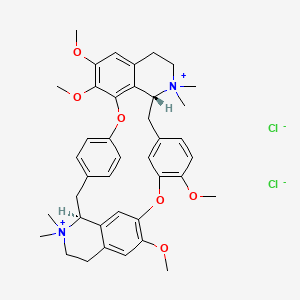
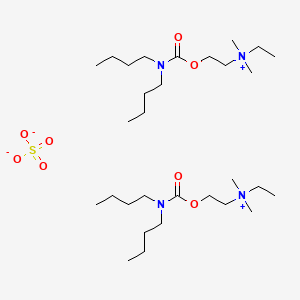
![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)
